2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a benzylidene hydrazine moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazine moiety can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the hydrazine moiety can produce amines .
Scientific Research Applications
2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the bromine atom and hydroxy group may contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide
- 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-[2-(4-morpholinylcarbonyl)phenyl]-2-oxoacetamide
- 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C16H14BrN3O3 |
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Molecular Weight |
376.20 g/mol |
IUPAC Name |
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C16H14BrN3O3/c1-10-4-2-3-5-13(10)19-15(22)16(23)20-18-9-11-8-12(17)6-7-14(11)21/h2-9,21H,1H3,(H,19,22)(H,20,23)/b18-9+ |
InChI Key |
WCXRESTWAZRRCY-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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